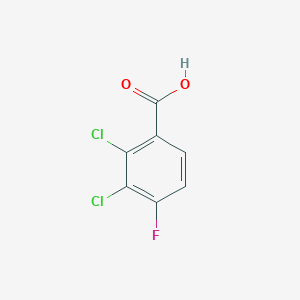

2,3-二氯-4-氟苯甲酸

描述

2,3-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is used in various applications in the pharmaceutical industry .

Synthesis Analysis

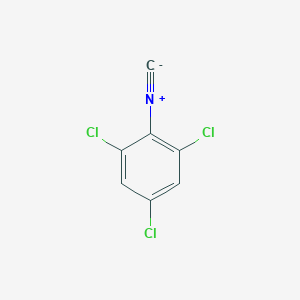

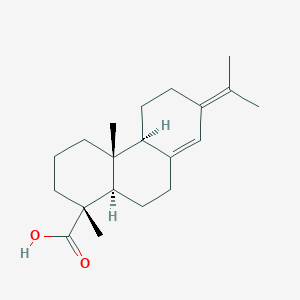

The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a commercially available compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .科学研究应用

生物活性分子的合成

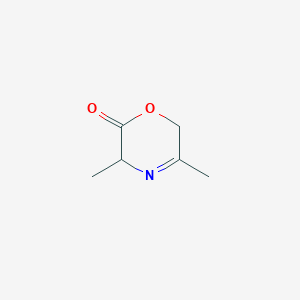

2,3-二氯-4-氟苯甲酸在新生物活性分子的合成中发挥着关键作用。它被用作合成各种化合物的前体,包括噻二唑三嗪酮,这些化合物显示出作为抗菌剂的潜力。这些化合物通过与其他化学实体缩合而合成,展示了2,3-二氯-4-氟苯甲酸在药物化学研究中的多功能性(Holla, Bhat, & Shetty, 2003)。

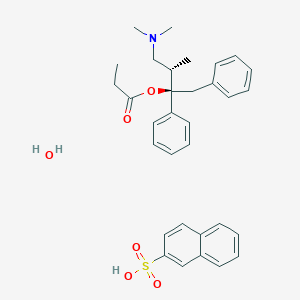

连续流程

2,3-二氯-4-氟苯甲酸已被有效地应用于连续流程中,用于生产重要的中间体,如乙酸乙酯 2-(2,4-二氯-5-氟苯甲酰)-3-(二甲基氨基)丙烯酸酯。这展示了该化学物质在通过快速和强烈激活羧酸来提高化学合成过程的效率和安全性中的作用(Guo, Yu, & Su, 2020)。

合成条件的优化

研究还强调了合成2,3-二氯-4-氟苯甲酸本身的条件的优化。据报道,使用连续流程可以实现高达100%的产率,说明了在这种化学品的高效和环保生产中取得的进展(Guo, Yu, & Yu, 2018)。

杀虫活性

该化合物的衍生物已被用于探索其杀虫活性。合成了含有2,3-二氯-4-氟苯基团的新型噻二唑醚,并对其对某些害虫的有效性进行了评估,表明了2,3-二氯-4-氟苯甲酸在开发新杀虫剂中的潜在用途(Shi et al., 2000)。

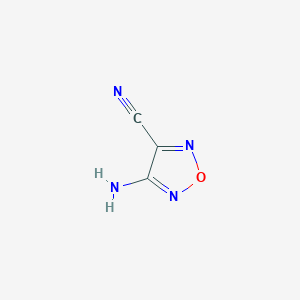

抗菌研究

此外,从2,3-二氯-4-氟苯甲酸合成的化合物已被评估其抗菌性能。特定的1,3,4-噻二唑醚显示出显著的抗菌活性,强调了该化学品在新抗菌剂开发中的作用(Karthikeyan et al., 2008)。

除草活性

从2,3-二氯-4-氟苯甲酸合成的3-氯-4-氟苯甲酰硫脲的研究显示出良好的除草活性,突显了该化合物在农业化学中的另一个应用(Chang-chun, 2006)。

未来方向

属性

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-fluorobenzoic acid | |

CAS RN |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)